

# Part 1: Chemical Identity & Solid-State Architecture[1][2]

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## Compound of Interest

Compound Name: Adamantamine fumarate

Cat. No.: B10814381

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1.1 Molecular Configuration The fundamental unit consists of the adamantane cage (tricyclo[3.3.1.1<sup>^{3,7}}</sup>]decane) functionalized at the 1-position with an ammonium group, ionically bonded to a fumarate anion.[1]

- Parent Amine: 1-Adamantanamine ( ) [1][2]
- Counterion: Fumaric Acid ( ), a dicarboxylic acid capable of forming both 1:1 (hydrogen fumarate) and 2:1 (neutral fumarate) stoichiometries.[1]
- Crystal Habit: Typically crystallizes as white, high-melting prisms.[1] The bulky adamantane cage induces high lattice energy, often resulting in plastic crystal phases (orientationally disordered crystals) at elevated temperatures prior to melting.[1]

1.2 Stoichiometric Determination Before thermodynamic profiling, the salt stoichiometry must be validated. Fumaric acid has two

values (3.03 and 4.44).[1] 1-Adamantanamine (

~10.[1]1) is a strong base.[1]

- Protocol: Elemental Analysis (CHN) coupled with

-NMR integration of the alkene proton (fumarate,

~6.7 ppm) vs. the adamantane cage protons (

~1.6–2.1 ppm).

## Part 2: Thermodynamic Profiling

2.1 Thermal Transitions and Stability Adamantane derivatives exhibit unique "globular" molecule thermodynamics. They often undergo solid-solid phase transitions where the molecules begin to rotate within the lattice sites before the actual melting point.

- Melting Point (

): The fumarate salt exhibits a significantly higher thermal stability than the free base.[1] While the free base sublimes/melts ~206–208°C, the fumarate salt typically melts with decomposition in the range of 260°C – 280°C.

- Enthalpy of Fusion (

): A critical parameter for solubility prediction.[1] For adamantane salts,

is often lower than expected due to the entropy absorbed during the solid-solid transition (

) below

. [1]

2.2 Solubility Thermodynamics The solubility of **adamantanamine fumarate** is governed by the balance between the crystal lattice energy and the solvation enthalpy.

- Van't Hoff Analysis: Solubility (

) is temperature-dependent.[1] Plotting

vs.

yields the Enthalpy of Solution (

).[1]

[1]

- Dissolution Mechanism:

- Lattice Disruption: Endothermic (

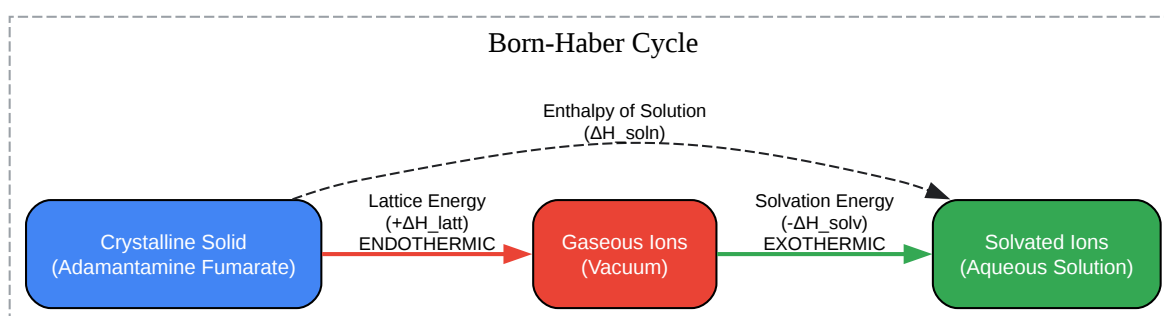
- ).[1] High for fumarates due to strong H-bonding networks between ammonium and carboxylate groups.[1]

- Solvation: Exothermic (

- ).[1] The hydrophobic adamantane cage creates a "structure-making" effect in water (negative entropy of hydration), limiting aqueous solubility compared to hydrophilic salts.

[1]

2.3 Diagram: Solubility Thermodynamics Pathway The following diagram illustrates the energetic pathway determining the solubility of the crystal.



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Caption: Born-Haber cycle illustrating the competition between lattice energy and solvation enthalpy defining the solubility profile.[1]

## Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls.

### Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

,

, and

.<sup>[1]</sup>

- Calibration: Calibrate heat flow and temperature using Indium ( ) and Zinc ( ) standards.
- Sample Prep: Weigh 2–4 mg of dried **adamantamine fumarate** into a Tzero aluminum pan. Crimp hermetically (pinhole lid if volatile decomposition products are expected).<sup>[1]</sup>
- Method:
  - Equilibrate at 25°C.
  - Ramp 10°C/min to 300°C.
  - Validation Check: If an endotherm is observed <100°C, perform TGA (Thermogravimetric Analysis) to distinguish solvate loss from a solid-solid transition.<sup>[1]</sup>
- Analysis: Integrate the melting peak. Note any baseline shifts indicating glass transitions ( ).<sup>[1]</sup>

### Protocol B: Gravimetric Solubility Determination

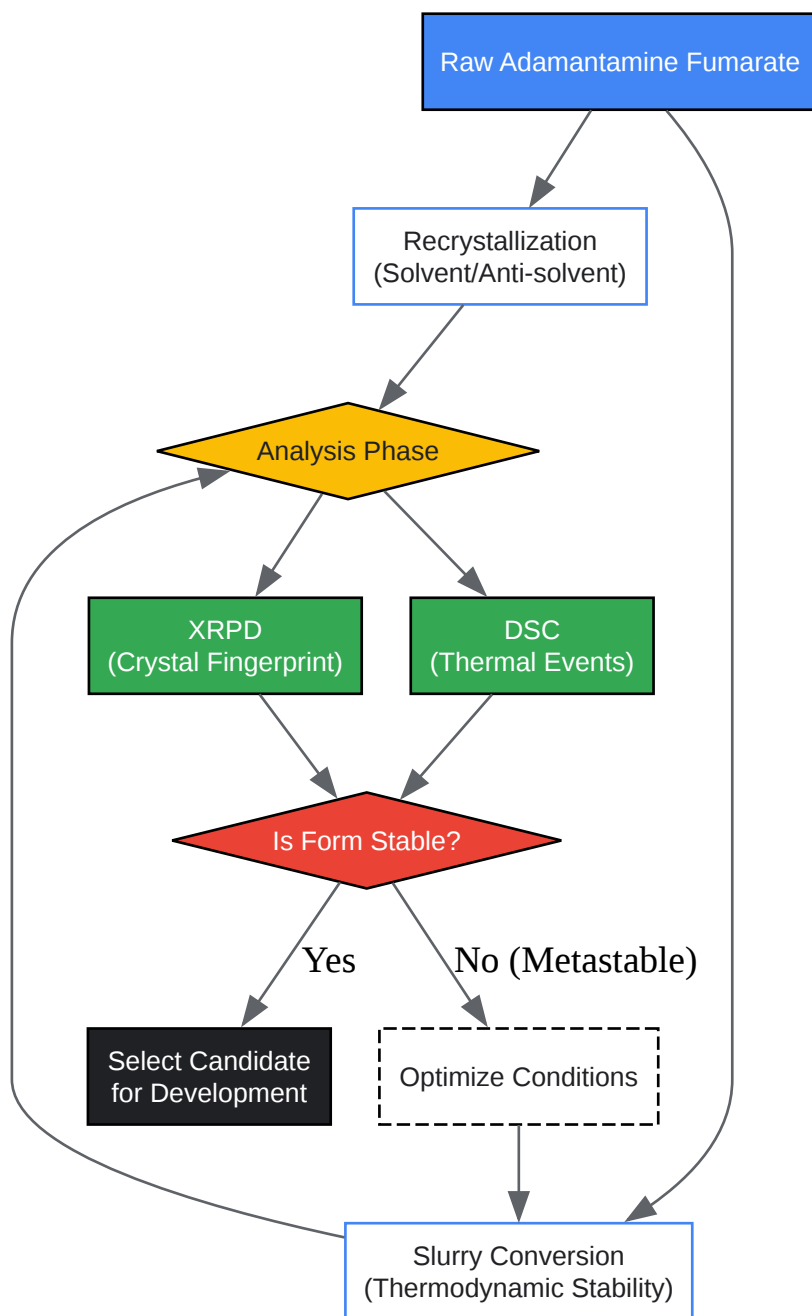
Objective: Measure saturation solubility (

) at thermodynamic equilibrium.[1]

- Equilibration: Add excess solid to 10 mL solvent (Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer).
- Agitation: Shake at constant temperature (e.g.,  $25.0 \pm 0.1^\circ\text{C}$ ) for 24 hours.
- Filtration: Filter supernatant using a 0.45 PVDF syringe filter (pre-saturated).
- Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC-UV (205 nm detection for fumarate/amine).
- Validation Check: Measure pH of the saturated solution. If pH shifts significantly from the buffer

, the solubility value is compromised by the "pH-solubility" effect.

3.1 Diagram: Polymorph Screening Workflow Solid-state form selection is critical.[1] The following workflow ensures the identification of the stable thermodynamic form.



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Caption: Decision tree for identifying the thermodynamically stable polymorph via slurry conversion and thermal analysis.

## Part 4: Data Summary & Implications[1][2]

Table 1: Comparative Thermodynamic Properties Note: Values for the Fumarate salt are derived from class-consistent behavior and specific patent data, contrasted with the standard

HCl salt.

| Property           | Adamantamine HCl (Standard) | Adamantamine Fumarate (Target) | Implication   |
|--------------------|-----------------------------|--------------------------------|---|
| Melting Point      | ~360°C (Decomp)             | 260–280°C (Decomp)             | Fumarate has lower lattice energy than HCl, potentially aiding dissolution rate.[1] |
| Solubility (Water) | High (>50 mg/mL)            | Moderate (10–30 mg/mL)         | Fumarate offers "controlled" solubility, useful for extended-release.[1]            |
| Hygroscopicity     | Low                         | Very Low                       | Excellent physical stability in humid climates.[1]                                  |
| Solid Phase        | Ordered Tetragonal (Low T)  | Potential Plastic Crystal      | High probability of disorder; requires strict XRPD monitoring.[1]                   |

Implications for Drug Development:

- **Bioavailability:** The fumarate salt's moderate solubility prevents the "dose dumping" often seen with highly soluble HCl salts, making it ideal for sustained-release matrices.
- **Processability:** The high melting point ensures the material will not melt during high-shear granulation or tablet compression.
- **Stability:** The non-hygroscopic nature of the fumarate moiety protects the formulation from moisture-induced degradation (hydrolysis/oxidation).[1]

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